4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
CAS No.: 361479-17-6
Cat. No.: VC5341950
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361479-17-6 |
|---|---|
| Molecular Formula | C22H15N3O2S |
| Molecular Weight | 385.44 |
| IUPAC Name | 4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |
| Standard InChI Key | YVXCPZDASDRYNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Synthetic Methodology
Molecular Architecture
The compound comprises three primary components:
-
A benzamide backbone (C₆H₅CONH-) serving as the central scaffold.
-
A benzoyl substituent (-C₆H₅CO-) at the 4-position of the benzamide ring, enhancing electronic conjugation and steric bulk.
-
A thiazole ring linked to the benzamide’s nitrogen atom, further substituted at the 4-position with a pyridin-2-yl group, introducing hydrogen-bonding and π-π stacking capabilities .
This architecture aligns with glucokinase (GK) activators and kinase-targeting agents, where benzamide-thiazole hybrids modulate enzymatic activity through allosteric binding .
Physicochemical Properties
Predicted properties derived from structural analogs :
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₇N₃O₂S |
| Molecular Weight | 411.47 g/mol |
| Melting Point | 160–165°C (estimated) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Solubility | DMSO: >10 mM; Water: <0.1 mM |
Spectroscopic Data:
-
FTIR: Peaks at ~1,640 cm⁻¹ (C=O stretch), 1,550 cm⁻¹ (N-H bend), 1,250 cm⁻¹ (C-N stretch) .
-
¹H-NMR (DMSO-d₆): δ 8.75 (s, 1H, CONH), 8.10–7.30 (m, 12H, aromatic), 6.85 (s, 1H, thiazole-CH) .
Biological Activity and Mechanism
Glucokinase Activation
Benzamide-thiazole derivatives are established allosteric activators of human glucokinase (GK), a key enzyme in glucose homeostasis. In vitro assays show that analogs with para-substituted benzoyl groups enhance GK activity by 1.5–2.0-fold at 10 μM concentrations . The benzoyl group likely stabilizes interactions with hydrophobic residues (e.g., Val62, Met210) in the GK allosteric site, while the pyridinyl-thiazole moiety engages in hydrogen bonding with Thr214 .
Neurological Targeting
Thiazole-pyridine hybrids are precursors for positron emission tomography (PET) tracers targeting prion proteins and neurodegenerative biomarkers . The pyridin-2-yl group facilitates blood-brain barrier penetration, while the benzamide scaffold provides metabolic stability .
Comparative Analysis with Structural Analogs
*Estimated based on substituent effects .
Challenges and Future Directions
-
Synthetic Optimization: The electron-withdrawing benzoyl group may reduce nucleophilicity of the benzamide nitrogen, necessitating protective strategies during synthesis .
-
In Vivo Testing: Pharmacokinetic studies are required to assess bioavailability and brain penetration.
-
Target Selectivity: Molecular docking simulations should evaluate off-target binding to kinases (e.g., CDK2, EGFR) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume